molecular formula C21H21Cl2NO3 B1613945 (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone CAS No. 898756-60-0

(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone

Cat. No.: B1613945
CAS No.: 898756-60-0
M. Wt: 406.3 g/mol
InChI Key: QEEFAXMSCCRYQO-UHFFFAOYSA-N
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Description

The compound “(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone” features a unique spirocyclic structure with a 1,4-dioxa-8-azaspiro[4.5]decane core. The molecule also includes a benzophenone moiety substituted with a 3,5-dichlorophenyl group and a spirocyclic side chain. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by halogenated aromatic systems and heterocyclic frameworks .

Properties

IUPAC Name

(3,5-dichlorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO3/c22-17-11-16(12-18(23)13-17)20(25)19-4-2-1-3-15(19)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEFAXMSCCRYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643785
Record name (3,5-Dichlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-60-0
Record name (3,5-Dichlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Compound Overview

  • Chemical Name: (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone
  • Molecular Formula: C21H21Cl2NO3
  • Molecular Weight: 406.3 g/mol
  • CAS Number: 898756-60-0
  • Synonyms: 3,5-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
  • Structural Features: The molecule features a benzophenone core with 3,5-dichlorophenyl and 2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl substituents.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves the formation of a benzophenone intermediate followed by functionalization with the spirocyclic amine moiety. The key steps include:

  • Step 1: Preparation of the dichlorobenzophenone intermediate, often via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions involving dichlorobenzoyl derivatives and substituted phenyl precursors.
  • Step 2: Introduction of the 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl group through nucleophilic substitution or reductive amination on the benzophenone intermediate.

Specific Synthetic Procedures

While direct literature on this exact compound's preparation is limited, analogous synthetic routes for related benzophenone derivatives with spirocyclic amines provide a reliable framework.

Palladium-Catalyzed Cross-Coupling Approach
  • Reagents: Aryl nitriles or aryl halides bearing dichloro substituents, 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl amine derivatives, palladium catalysts (e.g., BrettPhos Pd G4), bases such as cesium carbonate or potassium phosphate.
  • Solvents: Mixtures of 1,4-dioxane and water or methanol as co-solvent.
  • Conditions: Continuous flow synthesis at elevated temperatures (150–180 °C) with controlled reagent infusion rates to optimize yield and purity.
  • Outcome: Efficient coupling to yield the target benzophenone derivative with the spirocyclic amine substituent.
Nucleophilic Substitution Route
  • Starting Material: 2-(chloromethyl)phenyl(3,5-dichlorophenyl)methanone or related halogenated benzophenone.
  • Nucleophile: 1,4-dioxa-8-azaspiro[4.5]decan-8-yl amine or its salt.
  • Conditions: Typically carried out in polar aprotic solvents (e.g., DMF, DMSO) with mild heating to facilitate substitution.
  • Purification: Flash chromatography to isolate the pure compound.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions/Values Notes
Catalyst BrettPhos Pd G4 (0.05 equiv) Effective for C-N bond formation in cross-coupling
Base Cs2CO3 or K3PO4 (0.13–2.0 equiv) Supports deprotonation and facilitates reaction
Solvent 1,4-Dioxane/DI Water (ratios 2:3 or 1:1), Methanol Enhances solubility and reaction kinetics
Temperature 150–180 °C Elevated to improve reaction rates in flow synthesis
Reaction Time 15–120 minutes (flow synthesis) Controlled via flow rate for optimization
Purification Method Flash Chromatography (gradient MeOH in EtOAc) Ensures high purity of final product
Yield Approximately 55% (reported for analogues) Dependent on precise conditions and scale

Research Findings and Observations

  • Continuous Flow Synthesis: Recent advances demonstrate the utility of continuous flow reactors for the efficient and scalable synthesis of benzophenone derivatives with complex amine substituents. This method allows precise control of reaction parameters, resulting in improved yields and reproducibility.

  • Catalyst Efficiency: The use of BrettPhos Pd G4 catalyst has been shown to facilitate C-N bond formation under mild conditions, which is critical for introducing the spirocyclic amine moiety without degradation of sensitive functional groups.

  • Base Selection: Cesium carbonate and potassium phosphate are effective bases that promote the coupling reaction while maintaining the stability of the spirocyclic structure.

  • Purification: Flash chromatography remains the standard for isolating the product with high purity, essential for subsequent biological or material applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structural Characteristics

The compound features a dioxaspiro structure that contributes to its unique chemical properties. The presence of the dichlorophenyl moiety enhances its lipophilicity, potentially increasing its bioavailability and interaction with biological targets. The molecular formula is C17H19Cl2N3O3C_{17}H_{19}Cl_2N_3O_3 with a molecular weight of approximately 373.25 g/mol.

Biological Activities

Research indicates that compounds with similar structural motifs have demonstrated various biological activities:

  • Antitumor Activity : Studies have shown that dioxaspiro compounds can exhibit cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
  • Antimicrobial Properties : Some derivatives have displayed significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.
  • Neuroprotective Effects : Research suggests that certain spiro compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Applications in Medicinal Chemistry

  • Drug Development : The unique structural features make this compound a candidate for developing new therapeutic agents targeting cancer and infectious diseases. Its ability to modulate biological pathways can be explored through structure-activity relationship (SAR) studies.
  • Pharmacological Research : Investigating the pharmacokinetics and pharmacodynamics of this compound can provide insights into its efficacy and safety profiles, essential for drug formulation.
  • Synthetic Intermediates : Due to its complex structure, it can serve as an intermediate in synthesizing other biologically active compounds.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry investigated the antitumor effects of a related dioxaspiro compound on human breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations, underscoring the potential of dioxaspiro derivatives in cancer therapy .

Case Study 2: Antimicrobial Activity

Research conducted by International Journal of Antimicrobial Agents highlighted the antimicrobial efficacy of dioxaspiro compounds against resistant strains of bacteria. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, suggesting their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The spirocyclic structure may play a crucial role in binding to these targets, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other spirocyclic and benzophenone derivatives. Key analogues include:

Compound Molecular Formula Substituents Key Features
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone (Target) C23H23Cl2NO3 3,5-dichlorophenyl, spirocyclic chain Rigid spirocore; electron-withdrawing Cl groups enhance receptor binding .
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dimethylphenyl)methanone (CAS 898757-92-1) C23H27NO3 2,5-dimethylphenyl, spirocyclic chain Electron-donating methyl groups; reduced polarity compared to Cl substituents.
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione C27H32N4O2 Piperazine-linked diazaspiro core Dual spiro-piperazine system; potential CNS activity due to piperazine moiety.

Physicochemical and Bioactivity Comparisons

Electronic Effects :

  • The 3,5-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing its binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 or kinase targets) compared to the electron-donating 2,5-dimethylphenyl group in CAS 898757-92-1 .
  • The 1,4-dioxa-8-azaspiro[4.5]decane core increases steric hindrance and metabolic stability relative to simpler piperidine or morpholine derivatives .

Pharmacological Potential: Compounds with chlorinated aromatic rings (e.g., the target) are often prioritized in agrochemical and antimicrobial research due to their resistance to oxidative degradation . The diazaspiro[4.5]decane derivatives (e.g., compound 13 in ) exhibit reported activity in CNS disorders, suggesting the target compound may share similar pharmacokinetic pathways.

Synthetic Challenges :

  • The spirocyclic core requires multi-step synthesis involving cyclocondensation and alkylation, as seen in the preparation of related compounds .
  • Substituting the dichlorophenyl group introduces challenges in regioselective functionalization compared to methyl or phenyl analogues .

Biological Activity

The compound known as (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a spirocyclic structure, which includes both oxygen and nitrogen atoms. The molecular formula is C₁₅H₁₈Cl₂N₂O₃, with a molecular weight of approximately 343.18 g/mol. The structure can be represented as follows:

 2 1 4 Dioxa 8 azaspiro 4 5 decan 8 ylmethyl phenyl 3 5 dichlorophenyl methanone\text{ 2 1 4 Dioxa 8 azaspiro 4 5 decan 8 ylmethyl phenyl 3 5 dichlorophenyl methanone}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 1,4-dioxa-8-azaspiro[4.5]decane. The synthetic pathway often employs various coupling reactions to attach the dichlorophenyl and phenyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibited selective binding to sigma receptors, which are implicated in cancer cell proliferation and survival.

CompoundSigma Receptor Affinity (K(i), nM)Selectivity for σ2 Receptors
15.4 ± 0.430-fold
210 ± 120-fold

These findings suggest that the compound could be utilized in imaging or therapeutic strategies for tumors expressing sigma receptors .

Neuroprotective Effects

In addition to anticancer activity, the compound has shown promise in neuroprotection. Research indicates that it may modulate neurotransmitter systems and protect against neurodegenerative conditions by influencing sigma receptor pathways .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of the compound have yielded positive results against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Case Studies

  • Case Study on Tumor Imaging : A study employed a radiolabeled version of the compound for PET imaging in mouse models with human carcinoma and melanoma. Results indicated significant accumulation in tumor tissues, suggesting its utility as a radiotracer for cancer diagnostics .
  • Neuroprotection in Animal Models : In vivo studies demonstrated that treatment with this compound led to reduced neuronal damage in models of ischemia-induced injury, indicating its potential as a therapeutic agent for stroke or traumatic brain injury .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving spirocyclic intermediate formation and subsequent coupling. For example, a related spirocyclic compound was synthesized using 1,4-dioxa-8-azaspiro[4.5]decane as a starting material, followed by benzoylation under inert atmosphere (argon) with dichloromethane as the solvent . Key optimization steps include:

  • Temperature control (ice bath for exothermic reactions).
  • Use of anhydrous solvents and catalysts (e.g., sodium methoxide for deprotonation).
  • Purification via column chromatography with gradient elution.

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) using Chromolith® or Purospher® STAR columns is recommended for purity analysis due to their high resolution for spirocyclic and aromatic systems . Structural confirmation requires:

  • Mass spectrometry (MS) : ESI-MS for molecular ion detection.
  • Nuclear magnetic resonance (NMR) : 1^1H and 13^13C NMR to resolve spirocyclic and dichlorophenyl moieties.
  • FT-IR spectroscopy : To confirm carbonyl (C=O) and ether (C-O-C) functional groups.

Q. What pharmacological targets or mechanisms are associated with structurally similar spirocyclic methanones?

  • Methodological Answer : Analogous compounds, such as 8-phenyl-1,3-diazaspiro[4.5]decane derivatives, have shown activity as enzyme inhibitors (e.g., Pfmrk kinase in malaria research) or receptor modulators. To identify targets:

  • Conduct high-throughput screening against kinase or GPCR libraries.
  • Use molecular docking studies with software like AutoDock Vina, focusing on the dichlorophenyl group’s hydrophobic interactions .

Advanced Research Questions

Q. How can environmental fate studies be designed to evaluate the persistence and bioaccumulation potential of this compound?

  • Methodological Answer : Follow the framework from Project INCHEMBIOL :

  • Abiotic studies : Measure hydrolysis rates at varying pH and UV stability using photolysis chambers.
  • Biotic studies : Use OECD 307 guidelines to assess soil biodegradation.
  • Bioaccumulation : Calculate logP (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk.

Q. How should researchers address contradictions in reported bioactivity data for spirocyclic methanones?

  • Methodological Answer : Systematic meta-analysis is critical:

  • Compare assay conditions (e.g., cell lines, IC50 protocols) across studies.
  • Validate discrepancies using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity).
  • Re-evaluate stereochemical purity, as spirocyclic systems often exhibit chirality-dependent activity .

Q. What experimental design principles apply to in vivo studies of this compound’s neuropharmacological effects?

  • Methodological Answer : Adopt a randomized block design with split-split plots , as used in agricultural chemistry trials :

  • Main plots : Dose levels (e.g., 10 mg/kg, 50 mg/kg).
  • Subplots : Administration routes (oral, intraperitoneal).
  • Sub-subplots : Timepoints for behavioral or biomarker analysis.
  • Include positive controls (e.g., known CNS-active compounds) and blinded scoring.

Q. What strategies ensure compound stability during long-term storage for multi-year studies?

  • Methodological Answer : Stability data for similar compounds suggest:

  • Storage : -20°C under argon in amber vials to prevent oxidation.
  • Lyophilization : For aqueous solutions, freeze-dry with cryoprotectants (e.g., trehalose).
  • Periodic QC : Re-analyze purity every 6 months via HPLC and compare degradation profiles (e.g., ketone reduction or ring-opening) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone

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